Thiamet G

O-GlcNAcase inhibition Ki value Enzyme kinetics

Thiamet G is the gold-standard OGA inhibitor for in vivo neuroscience and oncology research. Unlike PUGNAc (non-selective) or NAG-thiazoline (poor brain penetration), it delivers 37,000-fold selectivity and robust oral bioavailability, achieving brain concentrations 22-fold above EC50. Essential for high-fidelity tau phosphorylation studies, chemoresistance reversal assays, and radiation countermeasure development.

Molecular Formula C9H16N2O4S
Molecular Weight 248.30 g/mol
CAS No. 1009816-48-1
Cat. No. B13390321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamet G
CAS1009816-48-1
Molecular FormulaC9H16N2O4S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCCN=C1NC2C(C(C(OC2S1)CO)O)O
InChIInChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1
InChIKeyPPAIMZHKIXDJRN-FMDGEEDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamet G (CAS 1009816-48-1) for O-GlcNAcase (OGA) Inhibition: Potency, Selectivity, and Procurement Rationale


Thiamet G (CAS 1009816-48-1) is a potent, selective, and orally bioavailable inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of intracellular proteins [1]. It exhibits a Ki of 21 nM for human OGA and a 37,000-fold selectivity over the functionally related human lysosomal hexosaminidase . Thiamet G is a widely adopted chemical probe due to its robust cell permeability, blood-brain barrier penetration, and demonstrated efficacy in modulating tau phosphorylation in vivo [2].

Why Thiamet G (1009816-48-1) Cannot Be Replaced by Generic OGA Inhibitors: The Selectivity and Bioavailability Gap


Generic substitution is precluded by the unique confluence of high potency, strict selectivity, and in vivo brain bioavailability exhibited by Thiamet G. While other OGA inhibitors like PUGNAc and NAG-thiazoline are available, they suffer from critical limitations: PUGNAc is a non-selective inhibitor that also potently inhibits lysosomal hexosaminidases, leading to off-target effects that confound experimental results [1]. NAG-thiazoline lacks the structural features for robust oral bioavailability and brain penetration, severely limiting its utility in animal models [2]. Thiamet G's 37,000-fold selectivity window and its validated ability to achieve brain concentrations 22-fold above its cellular EC50 [3] are non-negotiable prerequisites for high-fidelity studies, particularly in neuroscience.

Thiamet G (1009816-48-1) Quantitative Differentiation Evidence: A Head-to-Head Comparator Guide


OGA Potency: Thiamet G vs. NAG-thiazoline and PUGNAc

Thiamet G demonstrates significantly greater potency for human O-GlcNAcase (OGA) compared to the foundational transition-state analog NAG-thiazoline and the broadly used inhibitor PUGNAc. In direct kinetic assays, Thiamet G inhibits human OGA with a Ki of 21 nM [1]. In contrast, NAG-thiazoline exhibits a Ki of 480 nM, and PUGNAc exhibits a Ki of 52 nM for the same enzyme [2]. This represents a 23-fold and 2.5-fold improvement in binding affinity, respectively, establishing Thiamet G as the more potent tool compound for achieving near-complete target engagement at lower concentrations.

O-GlcNAcase inhibition Ki value Enzyme kinetics

OGA Selectivity: Thiamet G vs. PUGNAc (Lysosomal Hexosaminidase)

A critical differentiator for Thiamet G is its exceptional selectivity for OGA over the functionally related human lysosomal hexosaminidase. Thiamet G demonstrates a 37,000-fold selectivity ratio, effectively eliminating inhibition of this major off-target enzyme at standard working concentrations . In stark contrast, PUGNAc is a potent dual inhibitor, exhibiting nanomolar potency against both OGA (Ki = 52 nM) and lysosomal hexosaminidase (Ki = 50 nM), rendering it non-selective [1]. This lack of selectivity in PUGNAc is a known source of experimental artifact in O-GlcNAc biology studies [2].

O-GlcNAcase selectivity off-target effects hexosaminidase

In Vivo Brain Target Engagement: Brain Exposure vs. Cellular EC50

Thiamet G's utility as a preclinical neuroscience tool is underpinned by its quantitative brain exposure data. In a study using rTg4510 tauopathy mice, chronic oral administration of Thiamet G resulted in a free fraction concentration in the brain that was 22-fold higher than the EC50 required to increase O-GlcNAcylation in primary neurons derived from the same model [1]. This 22-fold margin of exposure confirms robust target engagement in the central nervous system, a parameter not reliably achieved by earlier-generation OGA inhibitors like PUGNAc or NAG-thiazoline [2].

blood-brain barrier pharmacokinetics tauopathy in vivo efficacy

Functional Tau Phosphorylation Reduction: Quantified Site-Specific Effects in Rodents

In a comparative in vivo context, Thiamet G demonstrates a quantifiable and site-specific reduction in tau phosphorylation in the rat brain, a key pathological hallmark of Alzheimer's disease and tauopathies. Following oral administration, Thiamet G reduced phosphorylation of tau at Ser396, Thr231, and Ser422 by 2.7-fold, 3.1-fold, and 1.8-fold, respectively, compared to vehicle-treated controls [1]. While newer-generation OGA inhibitors may show improved potency in specific assays (e.g., compound 39 with a 40 nM IC50 [2]), Thiamet G remains the benchmark tool with a well-characterized in vivo pharmacodynamic profile linking OGA inhibition directly to functional tau modification.

tau phosphorylation Alzheimer's disease in vivo pharmacology neuroprotection

Chemo-Sensitization Potency: Thiamet G Augments Paclitaxel Efficacy

In the field of oncology, Thiamet G exhibits a unique chemo-sensitizing property not reported for other OGA inhibitors. In functional assays using human leukemia cell lines, co-treatment with Thiamet G and the microtubule-stabilizing agent paclitaxel resulted in an approximate 10-fold leftward shift in the IC50 of paclitaxel [1]. This potentiation is attributed to Thiamet G-mediated alterations in the microtubule network, including decreased tau phosphorylation [1]. The specificity of this effect is underscored by control experiments showing that Thiamet G alone, or siRNA-mediated OGA knockdown, did not significantly impact cell viability, confirming the effect is a genuine sensitization rather than direct cytotoxicity [1].

chemosensitization leukemia paclitaxel microtubule

Scalable Synthesis and Supply: Transition to Multi-Hundred Gram Batches

A significant barrier to large-scale animal studies with tool compounds is limited synthetic accessibility. Recent advances have addressed this for Thiamet G, with a published scalable synthetic route capable of producing several hundred grams of crystalline material in a single campaign with an overall yield of 44% over six steps [1]. This is a crucial differentiator from custom-synthesized or less-optimized OGA inhibitors, which are often constrained to milligram-scale production, limiting their use in chronic in vivo studies or broader collaborative research [1].

large-scale synthesis procurement supply chain preclinical development

Thiamet G (1009816-48-1) Application Scenarios: Where the Evidence Supports Its Use


Alzheimer's Disease and Tauopathy Research: Validated In Vivo Pharmacodynamics

For research groups investigating the role of O-GlcNAcylation in tau pathology and neurodegeneration, Thiamet G is the standard tool compound. Its oral bioavailability and blood-brain barrier penetration enable robust target engagement in vivo, as evidenced by achieving brain concentrations 22-fold above the cellular EC50 [5]. This ensures that behavioral and pathological outcomes in models like the rTg4510 mouse can be confidently attributed to OGA inhibition and its downstream effects on tau phosphorylation [2]. Thiamet G's quantifiable reduction of tau phosphorylation at specific disease-relevant epitopes (e.g., a 3.1-fold reduction at Thr231) provides a clear pharmacodynamic marker for study design [3].

Oncology: Investigating Combination Therapies to Overcome Paclitaxel Resistance

Thiamet G has a distinct application in oncology research focused on mechanisms of chemoresistance. In leukemia models, it has been shown to sensitize cells to paclitaxel, resulting in a 10-fold shift in the drug's IC50 [5]. This application is unique among OGA inhibitors and provides a rationale for using Thiamet G in studies aimed at understanding the interplay between O-GlcNAc signaling and microtubule dynamics in cancer. It is particularly relevant for researchers exploring novel combination regimens to enhance the efficacy of existing chemotherapeutic agents.

Radiation-Induced Injury: Protective Effects on Intestinal Tissue

Recent patent applications have disclosed a novel application for Thiamet G as a protective agent against radiation-induced intestinal injury [5]. The evidence indicates that Thiamet G can mitigate damage to the intestinal epithelium, including preservation of the mucosal barrier and reduction of inflammation following radiation exposure. This scenario is highly relevant for translational research in oncology, specifically for developing adjunct therapies to protect healthy tissue during radiotherapy for abdominal and pelvic malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiamet G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.